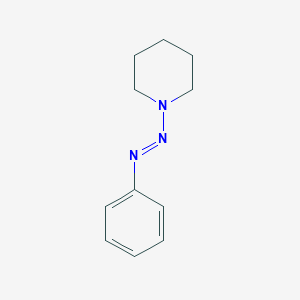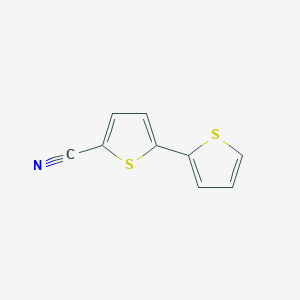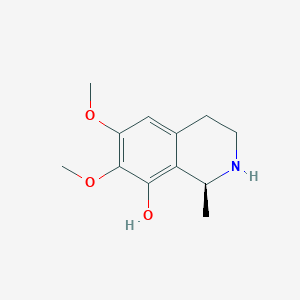
ethyl (Z)-2,4-dimethylhenicos-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2,4-dimethylhenicos-2-enoate, also known as ethyl 2,4-dimethyl-2-hexenoate, is a chemical compound with the molecular formula C14H28O2. It is a colorless to pale yellow liquid with a fruity odor. This compound has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl (Z)-2,4-dimethylhenicos-2-enoate (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate is not fully understood. However, it is believed to act by disrupting the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Ethyl (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate has been found to have low toxicity and is generally considered safe for use in food and cosmetic products. It has been shown to have no significant effects on blood pressure, heart rate, or body weight in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (Z)-2,4-dimethylhenicos-2-enoate (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate in lab experiments is its low toxicity and safety profile. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for research on ethyl (Z)-2,4-dimethylhenicos-2-enoate (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate. One area of interest is its potential use as a natural preservative in food products. Another area of interest is its potential use in the development of new fragrances and flavors. Additionally, further research is needed to better understand its mechanism of action and potential applications in different fields.
Synthesis Methods
Ethyl (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate can be synthesized through the condensation of 2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoate-2-hexenal and ethyl (Z)-2,4-dimethylhenicos-2-enoate alcohol in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained through distillation and purification.
Scientific Research Applications
Ethyl (Z)-2,4-dimethyl (Z)-2,4-dimethylhenicos-2-enoatehenicos-2-enoate has been studied for its potential applications in various fields of research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the food industry as a preservative. It has also been studied for its potential use in the synthesis of fragrances and flavors.
properties
CAS RN |
18607-49-3 |
|---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
ethyl (Z)-2,4-dimethylhenicos-2-enoate |
InChI |
InChI=1S/C25H48O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3)22-24(4)25(26)27-6-2/h22-23H,5-21H2,1-4H3/b24-22- |
InChI Key |
GTTXIRVNLJEFLO-GYHWCHFESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(C)/C=C(/C)\C(=O)OCC |
SMILES |
CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)OCC |
synonyms |
[Z,(+)]-2,4-Dimethyl-2-henicosenoic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
